molecular formula C21H18F3N5O2 B2939566 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1260907-54-7

2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2939566
CAS No.: 1260907-54-7
M. Wt: 429.403
InChI Key: RJUVDSDWWPRENR-UHFFFAOYSA-N
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Description

2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H18F3N5O2 and its molecular weight is 429.403. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:

  • Formation of the Triazoloquinoxaline Core: : The triazoloquinoxaline moiety is synthesized by reacting a suitable quinoxaline derivative with an appropriate triazole. Conditions often include the use of a strong acid or base, depending on the specific reagents.

  • Introduction of the Propyl Group: : This step involves the alkylation of the triazoloquinoxaline core with a propyl halide under basic conditions.

  • Attachment of the Acetamide Moiety: : The acetamide group is introduced via an amidation reaction, typically using an acyl chloride and an amine.

  • Incorporation of the Trifluoromethylphenyl Group: : The final step involves the reaction with a trifluoromethylphenyl reagent, often under conditions that facilitate the formation of the desired acetamide linkage.

  • Industrial Production Methods: Industrial production of this compound may employ continuous flow chemistry techniques to streamline the synthesis. This approach allows for better control over reaction parameters and scaling up the production efficiently. The use of automated reactors and optimized reaction conditions can significantly enhance yield and purity.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation at the propyl group, forming hydroxyl or ketone derivatives.

  • Reduction: : Reduction reactions might target the carbonyl groups, resulting in alcohol derivatives.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution, leading to a variety of derivatives with different functional groups.

  • Common Reagents and Conditions

  • Oxidation: : Common reagents include KMnO4 or CrO3 under acidic conditions.

  • Reduction: : Typical reducing agents are LiAlH4 or NaBH4 in protic solvents.

  • Substitution: : Nucleophiles like amines or thiols in the presence of base catalysts.

  • Major Products Formed: Oxidation and reduction reactions modify the side chains, creating alcohols, ketones, and other functionalized derivatives, each with potentially unique biological activities.

Scientific Research Applications

  • Chemistry: : In synthetic organic chemistry, this compound is used as a precursor for developing novel triazoloquinoxaline derivatives. Its structural framework serves as a scaffold for the design of new molecules with enhanced properties.

  • Biology: : The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It's being studied for its potential as a lead compound in drug discovery.

  • Medicine: : Its pharmacological properties make it a candidate for therapeutic applications. Research is ongoing to evaluate its efficacy in treating various diseases.

  • Industry: : In the chemical industry, the compound is utilized as an intermediate in the synthesis of high-value chemicals and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes crucial for bacterial survival. In cancer research, it might induce apoptosis by interacting with cellular pathways involved in cell cycle regulation. The trifluoromethyl group enhances membrane permeability, ensuring effective delivery to target sites.

Comparison with Similar Compounds

  • Unique Features: : The trifluoromethylphenyl group and the triazoloquinoxaline core distinguish it from other compounds, providing unique pharmacokinetic and pharmacodynamic properties.

  • Similar Compounds: : Comparable compounds include other triazoloquinoxalines and fluorinated acetamides, which share structural similarities but differ in specific functional groups and their biological activities.

Properties

IUPAC Name

2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O2/c1-2-7-17-26-27-19-20(31)28(15-10-5-6-11-16(15)29(17)19)12-18(30)25-14-9-4-3-8-13(14)21(22,23)24/h3-6,8-11H,2,7,12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUVDSDWWPRENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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